

Spectroscopic Profile of 4-Amino-1H-pyrazole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-1H-pyrazole-3-carbonitrile

Cat. No.: B1337576

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-1H-pyrazole-3-carbonitrile** (CAS No: 68703-67-3), a key heterocyclic intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

4-Amino-1H-pyrazole-3-carbonitrile is a versatile building block in organic synthesis, notable for its pyrazole core, which is a prevalent scaffold in many biologically active compounds. Accurate and detailed spectroscopic data is paramount for its identification, quality control, and the structural elucidation of its derivatives. This guide synthesizes available spectroscopic information, providing a foundational dataset for researchers.

While a complete, published dataset for **4-Amino-1H-pyrazole-3-carbonitrile** is not available in a single source, the following tables are compiled from data on closely related and substituted analogs. This information provides a strong predictive framework for the spectroscopic characteristics of the title compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for the protons (^1H NMR) and carbon atoms (^{13}C NMR) of **4-Amino-1H-pyrazole-3-carbonitrile**, based on data from closely related pyrazole derivatives.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment	Notes
~7.5 - 8.0	Singlet	H-5 (pyrazole ring)	The chemical shift of the pyrazole ring proton is influenced by the electronic effects of the amino and cyano groups.
~5.0 - 6.5	Broad Singlet	-NH ₂ (amino group)	The protons of the amino group are typically observed as a broad singlet and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
~12.0 - 13.0	Broad Singlet	-NH (pyrazole ring)	The N-H proton of the pyrazole ring is acidic and its signal is often broad. It is readily exchangeable with D ₂ O.

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment	Notes
~150 - 160	C-4 (amino-substituted)	The carbon atom bearing the amino group is expected to be significantly deshielded.
~135 - 145	C-5 (pyrazole ring)	
~115 - 120	-CN (cyano group)	The carbon of the nitrile group typically appears in this region.
~80 - 90	C-3 (cyano-substituted)	The carbon atom attached to the cyano group is expected at a relatively upfield position for a sp ² hybridized carbon.

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **4-Amino-1H-pyrazole-3-carbonitrile** is expected to show characteristic absorption bands for its amino, cyano, and pyrazole ring functionalities.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
3400 - 3200	Strong, Broad	N-H stretching	Amino (-NH ₂)
~3100	Medium	N-H stretching	Pyrazole Ring
~2230	Strong, Sharp	C≡N stretching	Cyano (-CN)
1650 - 1600	Medium	N-H bending (scissoring)	Amino (-NH ₂)
1600 - 1450	Medium	C=C and C≡N stretching	Pyrazole Ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
108	High	[M] ⁺ (Molecular Ion)
81	Moderate	[M - HCN] ⁺ (Loss of hydrogen cyanide)
54	Moderate	[M - 2HCN] ⁺ (Further loss of hydrogen cyanide)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

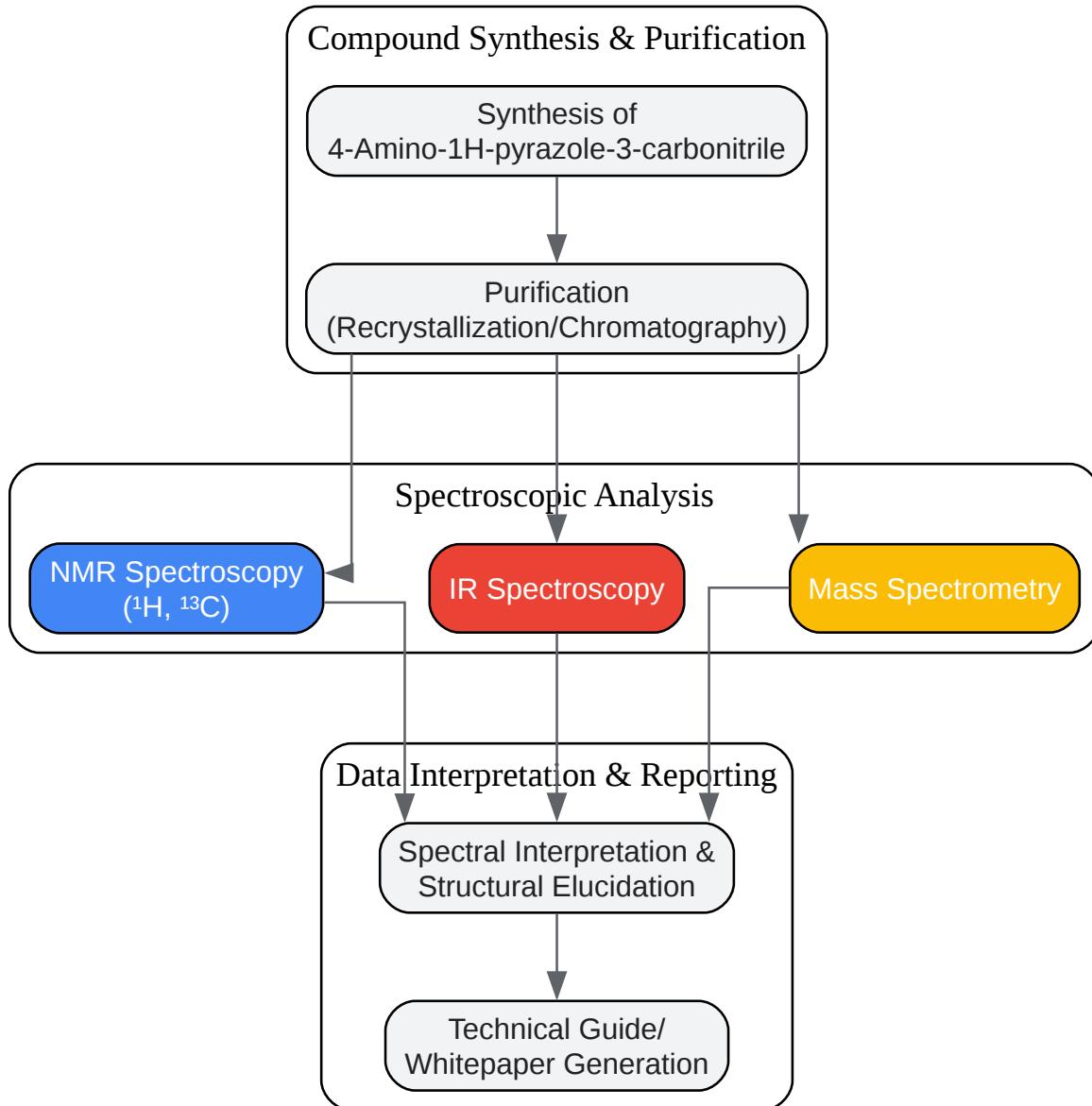
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the characterization of heterocyclic compounds.

NMR Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **4-Amino-1H-pyrazole-3-carbonitrile** is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 30-45 degrees
- ¹³C NMR Parameters:
 - Number of scans: 1024-4096
 - Relaxation delay: 2-5 seconds
 - Pulse program: Proton-decoupled

IR Spectroscopy

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the compound is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent pellet.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm⁻¹


- Resolution: 4 cm⁻¹
- Number of scans: 16-32

Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.
- Parameters:
 - Ionization energy: 70 eV
 - Source temperature: 200-250 °C
 - Mass range: m/z 30-300

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **4-Amino-1H-pyrazole-3-carbonitrile**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational set of spectroscopic data and experimental protocols for **4-Amino-1H-pyrazole-3-carbonitrile**. The presented data, derived from the analysis of closely related structures, offers a reliable reference for the identification and characterization of this important chemical intermediate. The provided workflows and

methodologies are intended to support researchers in their ongoing work in the fields of medicinal chemistry and materials science.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-1H-pyrazole-3-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337576#4-amino-1h-pyrazole-3-carbonitrile-spectroscopic-data-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com